molecular formula C7H7F3N2S B6229216 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine CAS No. 2168783-87-5

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine

Cat. No.: B6229216
CAS No.: 2168783-87-5
M. Wt: 208.2
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Description

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine is a compound of significant interest in the field of organic chemistry It features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a thiazole ring with an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(trifluoromethyl)cyclopropylamine with thioamide derivatives under acidic or basic conditions to form the thiazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can improve the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
  • 1-(trifluoromethyl)cyclopropane-1-carboxylic acid

Uniqueness

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine stands out due to its unique combination of a trifluoromethyl group, a cyclopropyl ring, and a thiazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2168783-87-5

Molecular Formula

C7H7F3N2S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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